4-[4-(3-chlorophenyl)piperazin-1-yl]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-oxobutanamide 4-[4-(3-chlorophenyl)piperazin-1-yl]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-oxobutanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14803386
InChI: InChI=1S/C21H22ClN5O2/c22-15-4-3-5-16(14-15)26-10-12-27(13-11-26)20(29)9-8-19(28)25-21-23-17-6-1-2-7-18(17)24-21/h1-7,14H,8-13H2,(H2,23,24,25,28)
SMILES:
Molecular Formula: C21H22ClN5O2
Molecular Weight: 411.9 g/mol

4-[4-(3-chlorophenyl)piperazin-1-yl]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-oxobutanamide

CAS No.:

Cat. No.: VC14803386

Molecular Formula: C21H22ClN5O2

Molecular Weight: 411.9 g/mol

* For research use only. Not for human or veterinary use.

4-[4-(3-chlorophenyl)piperazin-1-yl]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-oxobutanamide -

Specification

Molecular Formula C21H22ClN5O2
Molecular Weight 411.9 g/mol
IUPAC Name N-(1H-benzimidazol-2-yl)-4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanamide
Standard InChI InChI=1S/C21H22ClN5O2/c22-15-4-3-5-16(14-15)26-10-12-27(13-11-26)20(29)9-8-19(28)25-21-23-17-6-1-2-7-18(17)24-21/h1-7,14H,8-13H2,(H2,23,24,25,28)
Standard InChI Key SQUKVNDUSHTWJZ-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCC(=O)NC3=NC4=CC=CC=C4N3

Introduction

Synthesis

The synthesis of this compound involves multi-step organic reactions, typically including:

  • Formation of Piperazine Derivative:

    • Reaction of 3-chlorophenylamine with piperazine under controlled conditions.

  • Coupling with Benzimidazole Precursor:

    • The benzimidazole ring is formed via condensation of o-phenylenediamine with an appropriate carbonyl compound.

    • Subsequent coupling with the piperazine derivative is achieved using activating agents like carbodiimides or acid chlorides.

  • Final Amide Bond Formation:

    • The butanamide backbone is introduced through amidation reactions using reagents such as N,N'-dicyclohexylcarbodiimide (DCC).

Biological Activity

This compound belongs to a class often associated with pharmacological activities due to its structural motifs:

  • Potential Applications:

    • Antimicrobial Activity: Piperazine derivatives are known for their efficacy against bacterial and fungal strains.

    • CNS Activity: Substituted piperazines often act on serotonin or dopamine receptors, suggesting potential as anxiolytics or antidepressants.

    • Anticancer Properties: Benzimidazole derivatives have shown cytotoxic effects in various cancer cell lines.

  • Mechanism of Action:

    • Likely involves interaction with biological targets via hydrogen bonding (amide group), π-stacking (benzimidazole), and hydrophobic interactions (chlorophenyl group).

Molecular Docking Studies:

Preliminary computational studies suggest strong binding affinity to receptor sites implicated in antimicrobial and anticancer pathways.

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